molecular formula C15H14N4O B12629896 4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-47-3

4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B12629896
CAS No.: 920959-47-3
M. Wt: 266.30 g/mol
InChI Key: ZBLJSFXVLWTNTE-UHFFFAOYSA-N
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Description

4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Benzylamino Group: This step involves the nucleophilic substitution reaction where a benzylamine is introduced to the pyrrolo[2,3-b]pyridine core.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrido[2,3-d]pyrimidine: Shares the pyridine core structure and exhibits similar biological activities.

Uniqueness

4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino and carboxamide groups contribute to its unique reactivity and potential therapeutic applications.

Properties

CAS No.

920959-47-3

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

4-(benzylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C15H14N4O/c16-14(20)12-9-19-15-11(6-7-17-15)13(12)18-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,16,20)(H2,17,18,19)

InChI Key

ZBLJSFXVLWTNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CNC3=NC=C2C(=O)N

Origin of Product

United States

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